

theoretical calculations on 1,1'-Bi-2-naphthyl ditosylate conformation

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Compound of Interest

Compound Name: **1,1'-Bi-2-naphthyl ditosylate**

Cat. No.: **B146118**

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An In-depth Technical Guide to the Theoretical-Computational Analysis of **1,1'-Bi-2-naphthyl ditosylate** Conformation

Introduction

The 1,1'-bi-2-naphthyl (BINOL) framework is a cornerstone of modern stereochemistry, forming the basis for a vast array of chiral ligands and catalysts crucial in asymmetric synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its utility stems from its axial chirality, a feature originating from hindered rotation, or atropisomerism, around the C1-C1' single bond. This high rotational barrier allows for the isolation of stable, non-interconverting enantiomers.[\[4\]](#) **1,1'-Bi-2-naphthyl ditosylate**, a common derivative of BINOL, is frequently employed as a chiral precursor or ligand. Understanding its three-dimensional conformation is paramount for rational catalyst design, predicting stereochemical outcomes in reactions, and for the development of novel chiral materials.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the conformational landscape of **1,1'-Bi-2-naphthyl ditosylate**. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry to predict and understand molecular structure and stability.

Theoretical Calculation Methodologies

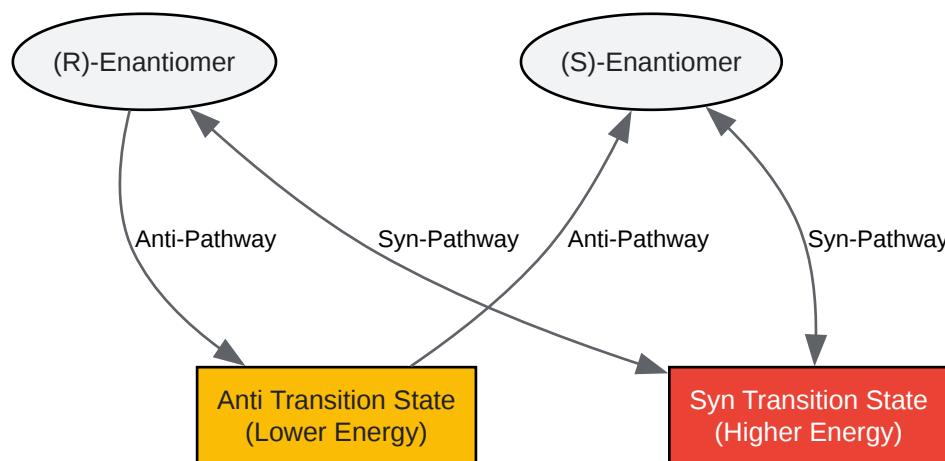
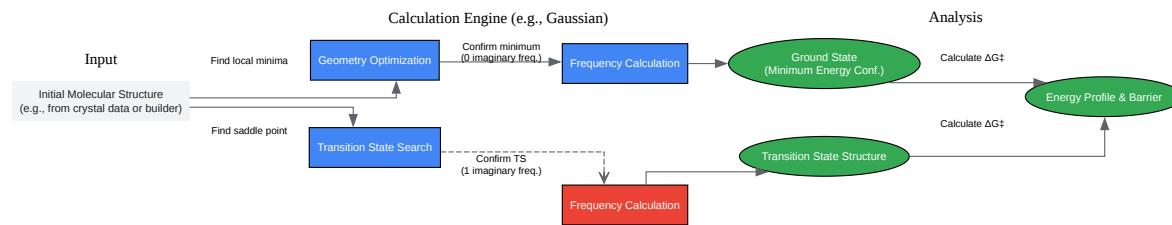
The conformational analysis of flexible molecules like **1,1'-Bi-2-naphthyl ditosylate** is predominantly carried out using quantum mechanical (QM) and molecular mechanics (MM)

methods.^[5] Density Functional Theory (DFT), a QM method, has proven to be particularly robust for studying the electronic structure and energetics of binaphthyl systems.^{[1][4][5][6][7]}

Key Computational Steps:

- **Geometry Optimization:** The initial step involves finding the minimum energy structures of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a local or global minimum on the potential energy surface) is reached. For binaphthyl derivatives, this typically results in a non-planar, twisted conformation.
- **Frequency Calculations:** Following optimization, vibrational frequency calculations are performed. A true energy minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the computation of Gibbs free energies.
- **Transition State (TS) Search:** To understand the dynamics of atropisomerism, it is crucial to locate the transition state for racemization (the process of an enantiomer converting to its mirror image). Methods like the synchronous transit-guided quasi-Newton (STQN) are employed to find the saddle point on the potential energy surface that connects the two enantiomeric minima.^[1] A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the rotation around the C1-C1' bond).
- **Energy Barrier Calculation:** The racemization barrier ($\Delta G\ddagger$) is calculated as the difference in Gibbs free energy between the transition state and the ground state. A high barrier indicates high optical stability.

The general workflow for these theoretical calculations is depicted below.



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